Magnesium citrate nonahydrate

Elemental magnesium content Trimagnesium dicitrate Dietary supplement formulation

Magnesium citrate nonahydrate is a hydrated crystalline magnesium salt (C₁₂H₁₀Mg₃O₁₄·9H₂O, MW 613.25) containing ~12% elemental magnesium. Its reduced hygroscopicity makes it the preferred choice for tablets, capsules, and chewable supplements, where it serves as both a magnesium source and a stabilizer/anticaking agent. The nonahydrate form is explicitly referenced in USP and EP monographs, with a distinct loss-on-drying specification (≤29% at 135°C for 16 hours) that provides a definitive QC identity marker. Note: requires approximately 35% greater mass input compared to the anhydrous form to achieve equivalent elemental magnesium dosage. Ideal for dry blending and solid oral dosage forms; less suited to high-concentration aqueous liquids due to sparing water solubility. Contact us for bulk orders, technical documentation, and custom packaging.

Molecular Formula C12H28Mg3O23
Molecular Weight 613.25192
CAS No. 153531-96-5
Cat. No. B1146017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium citrate nonahydrate
CAS153531-96-5
Molecular FormulaC12H28Mg3O23
Molecular Weight613.25192
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Citrate Nonahydrate (CAS 153531-96-5): Hydrated Trimagnesium Dicitrate for Pharmaceutical and Nutritional Formulations


Magnesium citrate nonahydrate (CAS 153531-96-5) is the hydrated crystalline form of trimagnesium dicitrate, containing nine water molecules per formula unit . As an organic magnesium salt derived from the complete neutralization of citric acid with a high-purity magnesium source [1], it functions as a magnesium donor in dietary supplements, pharmaceutical preparations, and foods for particular nutritional purposes [2]. The compound appears as a white to off-white crystalline powder or fine powder, with a molecular formula of C₁₂H₁₀Mg₃O₁₄·9H₂O and molecular weight of 613.25 g/mol . Unlike the anhydrous form, this hydrated variant contains crystalline water that influences its physical handling properties, solubility behavior, and elemental magnesium content on a weight basis [3].

Why Magnesium Citrate Nonahydrate Cannot Be Directly Substituted with Anhydrous or Other Hydrate Forms


Direct substitution of magnesium citrate nonahydrate with the anhydrous form or alternative magnesium salts introduces quantifiable formulation and quality risks that extend beyond simple stoichiometric adjustment. The nonahydrate form contains approximately 12% elemental magnesium by weight compared to 16.2% in the anhydrous form , necessitating a ~35% higher mass input to deliver equivalent elemental magnesium doses in finished products. Furthermore, the nonahydrate exhibits "sparingly soluble in water" behavior [1], whereas the anhydrous form demonstrates "good solubility in water (~10% or more at 25°C)" [2]—a functional divergence that impacts dissolution profiling, bioavailability kinetics, and process compatibility in aqueous manufacturing operations. USP monograph specifications mandate distinct acceptance criteria for loss on drying: nonahydrate may lose up to 29% of its weight at 135°C for 16 hours, while the anhydrous form must not exceed 2.0% [3]. These fundamental differences in elemental content, solubility characteristics, and compendial quality benchmarks preclude simple one-for-one replacement without reformulation and revalidation.

Quantitative Evidence Guide: Magnesium Citrate Nonahydrate Differentiation from Comparators


Elemental Magnesium Content: Nonahydrate vs. Anhydrous Trimagnesium Citrate

Magnesium citrate nonahydrate contains 12% elemental magnesium by weight (range: 11.2% to 12%), compared to the anhydrous form which contains 16% to 16.2% elemental magnesium by weight . This 4% absolute difference in magnesium content translates to a 33% relative reduction in elemental magnesium per unit mass [1].

Elemental magnesium content Trimagnesium dicitrate Dietary supplement formulation

Aqueous Solubility: Nonahydrate vs. Anhydrous Trimagnesium Citrate

The nonahydrate form is characterized as "sparingly soluble in water," with a measured solubility at 298 K of 0.0482 molal (m) [1]. In contrast, the anhydrous form exhibits "good solubility in water (~10% or more at 25°C)" [2]. This represents an order-of-magnitude difference in aqueous solubility behavior.

Aqueous solubility Trimagnesium dicitrate Liquid formulation

USP Compendial Loss on Drying: Nonahydrate vs. Anhydrous Specification Limits

USP monograph specifications for Magnesium Citrate establish distinct loss on drying (LOD) acceptance criteria based on hydration state. The nonahydrate form permits weight loss of not more than 29% when dried at 135°C for 16 hours [1]. In contrast, material labeled as anhydrous must not lose more than 2.0% of its weight under identical drying conditions [2].

Loss on drying USP monograph Quality control

Bioavailability Relative to Inorganic Magnesium Salts: Citrate Class Advantage

Magnesium citrate (as a compound class) demonstrates superior bioavailability compared to inorganic magnesium salts. In comparative studies, magnesium citrate showed higher in vitro solubility and greater in vivo gastrointestinal absorbability than magnesium oxide [1]. The citrate component is believed to enhance magnesium absorption relative to other salts [2]. Peak serum magnesium levels are reached 4 to 7 hours following oral administration of magnesium citrate nonahydrate, with approximately 80% absorption complete at 6 hours [3].

Bioavailability Magnesium absorption Organic vs. inorganic salts

Hygroscopicity and Handling: Nonahydrate Reduced Moisture Sensitivity for Solid Formulations

The nonahydrate form exhibits reduced hygroscopic tendency compared to the anhydrous form, making it less prone to moisture uptake during processing and storage. This characteristic is attributed to its fully hydrated crystalline structure [1]. Trimagnesium dicitrate nonahydrate is specifically employed as a stabilizer and anticaking agent in solid and chewable dietary supplement forms .

Hygroscopicity Powder flow Solid dosage form

Production Economics: Nonahydrate vs. Anhydrous Manufacturing Cost Structure

In a pilot-scale production study using waste bitterns as raw material, magnesium citrate nonahydrate was prepared via crystallization with material and energy costs of US$ 924 per tonne [1]. In the same study, anhydrous magnesium citrate was prepared via spray drying at substantially lower material and energy costs of US$ 33–81 per tonne [2]. The nonahydrate production cost is approximately 11× to 28× higher than the anhydrous production cost under these process conditions.

Production cost Crystallization Spray drying

Validated Application Scenarios for Magnesium Citrate Nonahydrate (CAS 153531-96-5)


Solid Oral Dosage Formulations Requiring Controlled Hygroscopicity

For tablets, capsules, and chewable dietary supplements, magnesium citrate nonahydrate provides a formulation advantage due to its reduced hygroscopic tendency relative to the anhydrous form. This characteristic, documented in technical literature, enables the compound to function as both a magnesium source and a stabilizer/anticaking agent within the same ingredient [1]. The nonahydrate remains stable at ambient temperature during ordinary shipping and storage, reducing the need for specialized moisture-barrier packaging [2]. This scenario directly leverages the hygroscopicity differential established in Evidence Item 5.

Compendial-Grade Pharmaceutical Preparations Requiring USP/EP Identity Verification

Pharmaceutical manufacturers producing products subject to USP or EP monograph compliance should select nonahydrate when the formulation specifically calls for the hydrated form. The nonahydrate's distinct loss on drying specification (≤29% at 135°C for 16 hours, versus ≤2.0% for anhydrous) serves as a definitive identity marker in quality control release testing [1]. Additionally, the nonahydrate is explicitly referenced in EP monographs [2], making it the appropriate selection for products marketed in jurisdictions recognizing European Pharmacopoeia standards. This scenario directly applies the USP specification differential established in Evidence Item 3.

Formulations Where Elemental Magnesium Content Drives Cost-in-Use Calculations

When formulating products with a target elemental magnesium dose, procurement teams must account for the nonahydrate's 12% elemental magnesium content versus the anhydrous form's 16% content [1]. The nonahydrate requires approximately 1.33× greater mass input to deliver equivalent magnesium per dose. However, this lower concentration may be advantageous in products where precise low-dose delivery is required or where the nonahydrate's other functional attributes (reduced hygroscopicity, distinct dissolution profile) outweigh the mass efficiency penalty. This scenario directly applies the elemental content differential established in Evidence Item 1.

Non-Aqueous or Low-Moisture Processing Environments

Due to the nonahydrate's characterization as 'sparingly soluble in water' with measured solubility of 0.0482 molal at 298 K [1], it is less suitable for high-concentration aqueous liquid formulations compared to the more freely soluble anhydrous form (~10% w/w or greater solubility) [2]. Conversely, the nonahydrate is well-suited for dry blending operations, powder premixes, and solid dosage form manufacturing where limited aqueous solubility is not a constraint and may even provide controlled dissolution benefits. This scenario directly applies the solubility differential established in Evidence Item 2.

Technical Documentation Hub

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